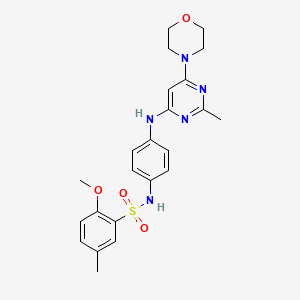
2-methoxy-5-methyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmaceuticals due to its antibacterial properties. The structure of this compound includes a methoxy group, a methyl group, and a morpholine ring, which contribute to its unique chemical properties.
准备方法
The synthesis of 2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Incorporation of the morpholine ring: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the morpholine ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its sulfonamide group makes it a candidate for studying antibacterial properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication. The morpholine ring may also interact with various biological targets, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar compounds include other sulfonamides and morpholine-containing molecules. For example:
Sulfamethoxazole: A well-known antibacterial sulfonamide.
Morpholine derivatives: Compounds like morpholine-4-carboxamide, which have applications in pharmaceuticals and agrochemicals.
What sets 2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C23H27N5O4S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
2-methoxy-5-methyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O4S/c1-16-4-9-20(31-3)21(14-16)33(29,30)27-19-7-5-18(6-8-19)26-22-15-23(25-17(2)24-22)28-10-12-32-13-11-28/h4-9,14-15,27H,10-13H2,1-3H3,(H,24,25,26) |
InChI 键 |
VCKRLRHMFWYZRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[1-acetyl-5-(4-chlorophenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14982343.png)
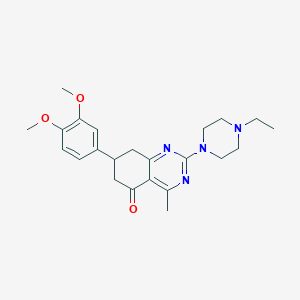
![4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B14982352.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14982361.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14982367.png)
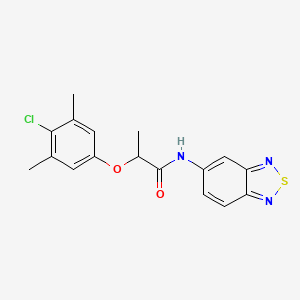
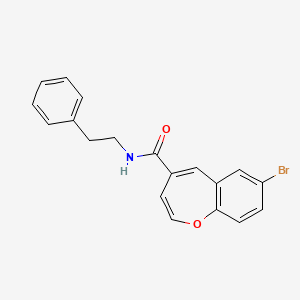
![N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982395.png)
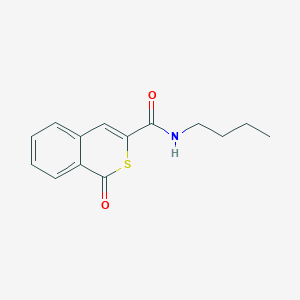
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14982406.png)
![2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14982417.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14982430.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14982442.png)
![N-(4-Acetamidophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B14982451.png)
